molecular formula C23H22N2O2 B2468846 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 433330-06-4

2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2468846
CAS No.: 433330-06-4
M. Wt: 358.441
InChI Key: QSTZKFZJMSLJHQ-UHFFFAOYSA-N
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Description

2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This specific compound is characterized by the presence of methoxyphenoxy and methylphenylmethyl groups attached to the benzodiazole core

Scientific Research Applications

2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenol with formaldehyde to form 2-(2-methoxyphenoxy)methanol. This intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methoxyphenoxy)methyl]-1-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazole
  • 2-[(2-methoxyphenoxy)methyl]-1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazole
  • 2-[(2-methoxyphenoxy)methyl]-1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazole

Uniqueness

2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(2-methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17-11-13-18(14-12-17)15-25-20-8-4-3-7-19(20)24-23(25)16-27-22-10-6-5-9-21(22)26-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTZKFZJMSLJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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